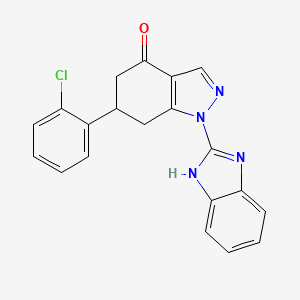

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Beschreibung

This compound belongs to the 1,5,6,7-tetrahydro-4H-indazol-4-one family, characterized by a bicyclic indazolone core fused with a benzimidazole moiety and a 2-chlorophenyl substituent at position 4. Its structure combines aromatic heterocycles (benzimidazole) with a partially saturated indazolone scaffold, which is known for diverse biological activities, including kinase inhibition and antimicrobial properties . The 2-chlorophenyl group enhances lipophilicity and may influence target binding through steric and electronic effects.

Eigenschaften

Molekularformel |

C20H15ClN4O |

|---|---|

Molekulargewicht |

362.8 g/mol |

IUPAC-Name |

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-6,7-dihydro-5H-indazol-4-one |

InChI |

InChI=1S/C20H15ClN4O/c21-15-6-2-1-5-13(15)12-9-18-14(19(26)10-12)11-22-25(18)20-23-16-7-3-4-8-17(16)24-20/h1-8,11-12H,9-10H2,(H,23,24) |

InChI-Schlüssel |

YSBYATNABVTAKP-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(CC(=O)C2=C1N(N=C2)C3=NC4=CC=CC=C4N3)C5=CC=CC=C5Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

1-(1H-Benzimidazol-2-yl)-6-(2-chlorphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um Chinoxalinderivate zu bilden.

Reduktion: Reduktionsreaktionen können zur Bildung von Dihydroderivaten führen.

Substitution: Die Chlorphenylgruppe kann nucleophile Substitutionsreaktionen eingehen, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um das Chloratom zu ersetzen.

Hauptprodukte

Oxidation: Chinoxalinderivate.

Reduktion: Dihydroderivate.

Substitution: Verschiedene substituierte Benzimidazolderivate.

Wissenschaftliche Forschungsanwendungen

1-(1H-Benzimidazol-2-yl)-6-(2-chlorphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als antimikrobielles und Antikrebsmittel.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-(1H-Benzimidazol-2-yl)-6-(2-chlorphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Es kann an Enzyme oder Rezeptoren binden, deren Aktivität hemmen und zu therapeutischen Wirkungen führen. Die genauen beteiligten Pfade hängen von der spezifischen Anwendung und dem Ziel ab.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Modifications: Substituent Effects

The following table summarizes key analogs and their structural differences:

*Molecular weights estimated based on substituent contributions.

Key Observations:

- Electron-Withdrawing vs. In contrast, the 2,4-dimethoxyphenyl analog () has electron-donating methoxy groups, which may improve solubility but reduce affinity for hydrophobic regions .

- Steric Effects : The 6,6-dimethyl substitution () imposes conformational rigidity on the indazolone ring, which could reduce metabolic instability compared to the less bulky 2-chlorophenyl derivative .

- Heterocyclic Substituents : Analogs with furanyl or thienyl groups () introduce heteroatoms that modulate electronic properties and may enhance interactions with metal ions or polar residues in enzymes .

Tautomeric Stability

Computational studies on indazol-4-ones () reveal that tautomer stability is influenced by substituents. For example:

- 6,6-Dimethyl Derivatives : The dimethyl group stabilizes the keto tautomer due to reduced ring strain, aligning with experimental data .

- Chlorophenyl Substituents: The electron-withdrawing chlorine atom may favor the enol tautomer, increasing acidity and reactivity. This contrasts with methoxy-substituted analogs, where electron-donating groups stabilize the keto form .

Pharmacological Implications

- Kinase Inhibition : The benzimidazole-indazolone scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT inhibitors). The 2-chlorophenyl group’s electronegativity may enhance ATP-binding pocket interactions .

- Antimicrobial Activity : Chlorophenyl-containing compounds () are associated with antimicrobial properties, suggesting the target compound could exhibit similar effects .

Biologische Aktivität

1-(1H-benzimidazol-2-yl)-6-(2-chlorophenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is classified under the benzimidazole derivatives and features a complex structure that includes a tetrahydro-indazole moiety. Its chemical formula is , and it has a molecular weight of approximately 457.93 g/mol. Its structural characteristics contribute to its biological activity.

Research indicates that the compound exhibits various biological activities primarily through its interaction with key enzymes and cellular pathways:

- Inhibition of Human Neutrophil Elastase (HNE) : A study demonstrated that derivatives of 1,5,6,7-tetrahydro-4H-indazol-4-one effectively inhibit HNE, a serine protease implicated in inflammatory responses. The K_i values for these inhibitors ranged from 6 to 35 nM, indicating potent activity .

- Immunomodulatory Effects : Another benzimidazole derivative related to this compound showed potential as an immunomodulatory agent by inhibiting H+/K+-ATPases in T cells. This inhibition led to intracellular acidification and reduced T cell proliferation, suggesting a mechanism for modulating immune responses .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound and its derivatives:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Inhibitory Effects on Inflammatory Diseases : The ability of the compound to inhibit HNE suggests its potential use in treating diseases characterized by excessive inflammation, such as chronic obstructive pulmonary disease (COPD) and certain cancers .

- Immunotherapy Applications : The immunomodulatory effects observed with related benzimidazole derivatives indicate possible applications in cancer immunotherapy by regulating T cell responses .

- Pharmacokinetics and Stability : Studies have shown that certain derivatives maintain stability in physiological conditions, which is critical for their development as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.